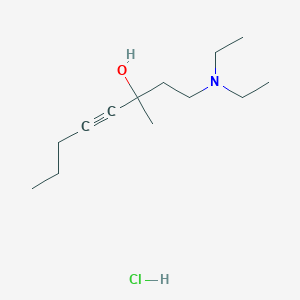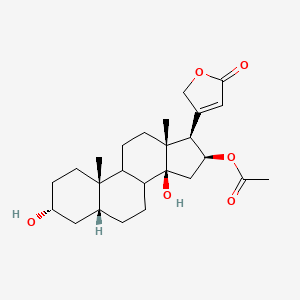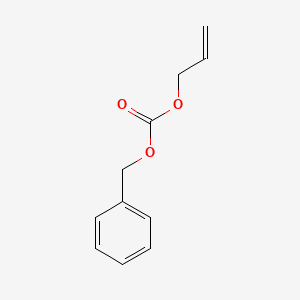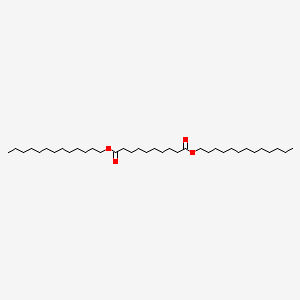
Ditridecyl sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditridecyl sebacate is an ester compound with the chemical formula C36H70O4This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Preparation Methods
Ditridecyl sebacate is typically synthesized through the esterification of stearic acid (tridecanoic acid) and adipic acid (sebacic acid). The reaction is carried out under acid-catalyzed conditions using a suitable solvent and catalyst . Industrial production methods often involve the use of high temperatures and pressures to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Ditridecyl sebacate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ditridecyl sebacate has a wide range of scientific research applications, including:
Biology: It is used in the formulation of various biological assays and experiments.
Medicine: It is used in the development of drug delivery systems and other medical applications.
Industry: It is used in the production of lubricants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of ditridecyl sebacate involves its ability to embed itself between the chains of polymers, spacing them apart and increasing their flexibility. . The molecular targets and pathways involved in this process include the interaction of the plasticizer molecules with the polymer chains, which reduces the intermolecular forces and increases the free volume within the material.
Comparison with Similar Compounds
Ditridecyl sebacate is similar to other sebacate-based plasticizers, such as:
Dioctyl sebacate:
Dibutyl sebacate: This compound is used as a plasticizer in the production of polymers and other materials.
What sets this compound apart from these similar compounds is its unique chemical structure, which provides superior properties at low temperatures and good oil resistivity .
Properties
CAS No. |
2741-62-0 |
|---|---|
Molecular Formula |
C36H70O4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
ditridecyl decanedioate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-21-25-29-33-39-35(37)31-27-23-19-20-24-28-32-36(38)40-34-30-26-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
DNWILILLQPIREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


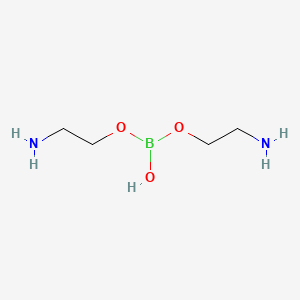
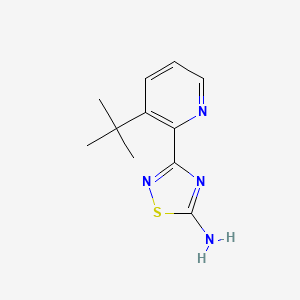
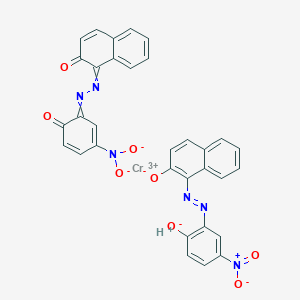

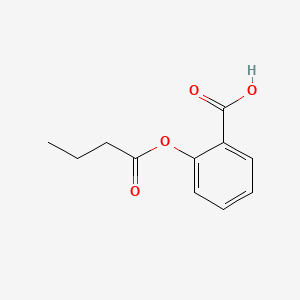
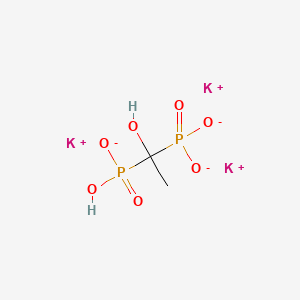
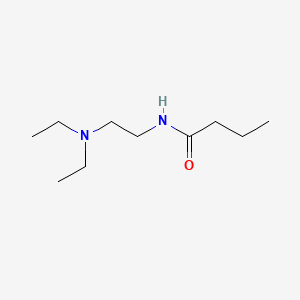
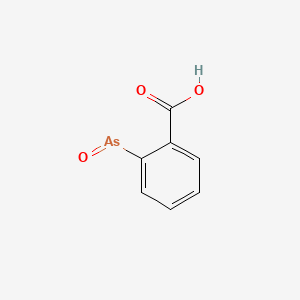
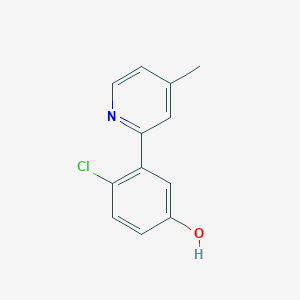
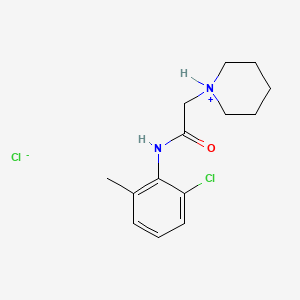
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
